3-chloro-9H-pyrido[2,3-b]indol-5-ol
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Overview
Description
3-chloro-9H-pyrido[2,3-b]indol-5-ol is a heterocyclic compound that belongs to the indole family. It is characterized by a fused ring system consisting of a pyridine ring and an indole ring, with a chlorine atom at the 3-position and a hydroxyl group at the 5-position. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-9H-pyrido[2,3-b]indol-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and hydroxylation steps. For instance, the synthesis may begin with the formation of an indole intermediate, which is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride. The final hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-9H-pyrido[2,3-b]indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
3-chloro-9H-pyrido[2,3-b]indol-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-9H-pyrido[2,3-b]indol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole: A parent compound with a similar ring structure but lacking the chlorine and hydroxyl groups.
3-chloroindole: Similar to 3-chloro-9H-pyrido[2,3-b]indol-5-ol but without the fused pyridine ring.
5-hydroxyindole: Contains a hydroxyl group at the 5-position but lacks the chlorine atom and the fused pyridine ring
Uniqueness
This compound is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its combination of a chlorine atom and a hydroxyl group in the indole framework makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H7ClN2O |
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Molecular Weight |
218.64 g/mol |
IUPAC Name |
3-chloro-9H-pyrido[2,3-b]indol-5-ol |
InChI |
InChI=1S/C11H7ClN2O/c12-6-4-7-10-8(2-1-3-9(10)15)14-11(7)13-5-6/h1-5,15H,(H,13,14) |
InChI Key |
IPMVGOGOUYUZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C3=C(N2)N=CC(=C3)Cl |
Origin of Product |
United States |
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